5-(Trifluoromethoxy)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

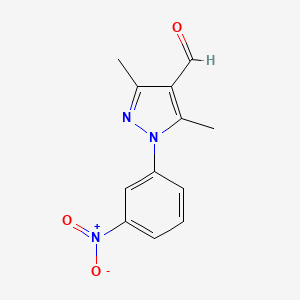

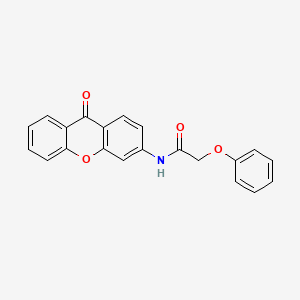

5-(Trifluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 . This compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H4F3NO3 . It consists of a nicotinic acid molecule where one of the hydrogen atoms is replaced by a trifluoromethoxy group .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 272.0±35.0 °C at 760 mmHg . The melting point of this compound is not available .科学的研究の応用

Herbicidal Applications

Research on derivatives of nicotinic acid, including those similar to 5-(Trifluoromethoxy)nicotinic acid, has led to the discovery of compounds with significant herbicidal activity. For instance, certain N-(arylmethoxy)-2-chloronicotinamides have shown excellent efficacy against various plant species, highlighting the potential of nicotinic acid derivatives in developing new herbicides for agriculture Chen Yu et al., 2021.

Receptor Interactions and Lipid Metabolism

Nicotinic acid's role in lipid metabolism has been linked to its interaction with specific receptors, such as PUMA-G and HM74, which mediate its anti-lipolytic effect in adipose tissue. This interaction is crucial for understanding how nicotinic acid influences cholesterol levels, offering insights into its therapeutic potential for dyslipidemia S. Tunaru et al., 2003.

Molecular Identification for Drug Development

The identification of high and low-affinity receptors for nicotinic acid, HM74A, and HM74, has opened new avenues for the development of drugs aimed at treating dyslipidemia. Understanding the molecular targets of nicotinic acid aids in the search for more effective and specific therapeutic agents A. Wise et al., 2003.

Industrial Applications

The synthesis methods for nicotinic acid and its derivatives, including environmentally friendly approaches, have been explored to meet the needs of green chemistry. These methods aim to produce nicotinic acid efficiently while minimizing environmental impact, highlighting the compound's significance beyond pharmaceuticals Dawid Lisicki et al., 2022.

Electrochemical Applications

Nicotinic acid derivatives have been utilized in the synthesis of materials with enhanced electrochemical properties. For instance, the development of nanocomposite materials for the electrochemical determination of biomolecules showcases the versatility of nicotinic acid derivatives in creating sensitive and selective sensors Balwinder Kaur et al., 2015.

Safety and Hazards

作用機序

Target of Action

5-(Trifluoromethoxy)nicotinic acid, a derivative of nicotinic acid, is likely to share similar targets with its parent compound. Nicotinic acid, also known as vitamin B3 or niacin, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue . It also acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. Niacin is involved in the synthesis of NAD and NADP, which are crucial for redox metabolism . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Pharmacokinetics

The trifluoromethoxy group has been found to be remarkably stable against hydroiodic acid in contrast to the methoxy group . This suggests that the compound may have improved stability and potentially altered absorption, distribution, metabolism, and excretion (ADME) properties compared to nicotinic acid.

Result of Action

For instance, it might influence cellular redox states through its role in the synthesis of NAD and NADP . It could also have direct effects on lipid metabolism and vascular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of nicotinic acid can impact redox cofactor metabolism during alcoholic fermentation . Similarly, the availability and metabolism of this compound could be influenced by factors such as pH, temperature, and the presence of other metabolites.

特性

IUPAC Name |

5-(trifluoromethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNFJZPPOJEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060815-03-3 |

Source

|

| Record name | 5-(trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2836465.png)

![2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2836471.png)

![N-(4-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2836475.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride](/img/structure/B2836478.png)